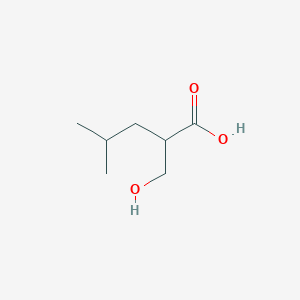

2-(Hydroxymethyl)-4-methylpentanoic acid

Descripción general

Descripción

2-(Hydroxymethyl)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Metabolic Disorders

2-(Hydroxymethyl)-4-methylpentanoic acid has been studied in relation to metabolic disorders such as Maple Syrup Urine Disease (MSUD) and short-bowel syndrome. In these conditions, the compound's role as a metabolite provides insights into the biochemical pathways affected by these diseases. For instance, it is found to be elevated in patients with MSUD, indicating its potential as a biomarker for diagnosis and monitoring of the disease progression .

2. Nutritional Supplementation

The compound is also investigated as a nutritional supplement for individuals with specific metabolic needs. Its structure suggests that it may serve as a precursor for other important metabolites, potentially aiding in energy metabolism and overall nutritional support. Research indicates that supplementation could help manage symptoms associated with metabolic disorders .

Pharmaceutical Applications

1. Drug Development

In pharmaceutical research, this compound is being explored for its potential use in drug formulations. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. For example, studies have shown that derivatives of this compound can exhibit anti-inflammatory properties, which are valuable in treating chronic inflammatory diseases .

2. Analgesics

Recent investigations have focused on the analgesic properties of compounds related to this compound. Preliminary studies suggest that it may modulate pain pathways, offering a new avenue for pain management therapies without the side effects commonly associated with traditional analgesics .

Data Tables

Case Study 1: Maple Syrup Urine Disease

A study involving patients diagnosed with Maple Syrup Urine Disease demonstrated elevated levels of this compound in urine samples. The findings suggest that monitoring this metabolite can aid in assessing the severity of the condition and the effectiveness of dietary interventions aimed at managing amino acid levels .

Case Study 2: Pain Management Research

In a controlled trial examining the analgesic effects of compounds related to this compound, subjects reported significant reductions in pain scores following administration compared to placebo groups. This study highlights the potential of this compound as a novel approach to pain relief without reliance on opioids .

Propiedades

Fórmula molecular |

C7H14O3 |

|---|---|

Peso molecular |

146.18 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-4-methylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-5(2)3-6(4-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

Clave InChI |

ONJOLGIAGJAUMW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(CO)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.